An In-depth Technical Guide to Dihydronepetalactone: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Dihydronepetalactone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronepetalactone, a saturated derivative of nepetalactone, is a naturally occurring iridoid monoterpenoid found as a minor constituent in the essential oil of catnip (Nepeta cataria) and other Nepeta species.[1] It is also found in the defensive secretions of certain insects.[2] Formed by the hydrogenation of nepetalactone, dihydronepetalactone has garnered significant interest for its potent insect repellent properties, demonstrating efficacy comparable to or even exceeding that of the widely used synthetic repellent, DEET.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of dihydronepetalactone, with a focus on its potential applications in drug development and pest management.
Chemical Structure and Stereoisomerism
Dihydronepetalactone (C₁₀H₁₆O₂) is a bicyclic lactone with a molecular weight of 168.23 g/mol .[4] The structure contains four chiral centers, giving rise to a number of possible stereoisomers. The stereochemistry of dihydronepetalactone is dependent on the stereochemistry of the nepetalactone precursor from which it is derived via hydrogenation.[5]
Two well-characterized stereoisomers are (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isodihydronepetalactone.[6]
Table 1: Chemical Structure and Nomenclature of Dihydronepetalactone Stereoisomers
| Stereoisomer | IUPAC Name | Chemical Structure |
| (4S,4aR,7S,7aR)-dihydronepetalactone | (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one | |
| (4R,4aR,7S,7aR)-isodihydronepetalactone | (4R,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one |
Physicochemical Properties
Table 2: Physicochemical Properties of Dihydronepetalactone
| Property | (4S,4aR,7S,7aR)-dihydronepetalactone | (4R,4aR,7S,7aR)-isodihydronepetalactone | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | [4][7] |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol | [4][7] |
| Appearance | Colorless oil | Colorless oil | [6] |
| Boiling Point | Not reported | Not reported | |
| Melting Point | Not reported | Not reported | |
| Water Solubility (est.) | 1518 mg/L @ 25 °C | 1518 mg/L @ 25 °C | [1] |
| logP (est.) | 2.6 | 2.6 | [8] |
| Optical Rotation | Not reported | Not reported |
Spectral Data
Detailed spectral data are essential for the unambiguous identification and characterization of dihydronepetalactone stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectral Data (600 MHz, CDCl₃) of Dihydronepetalactone Stereoisomers
| Proton | (4S,4aR,7S,7aR)-dihydronepetalactone (δ, ppm, J in Hz) | (4R,4aR,7S,7aR)-isodihydronepetalactone (δ, ppm, J in Hz) | Reference |
| H-1'a | 4.08 (t, J = 10.7) | 4.15 (dd, J = 10.9, 3.4) | [3] |
| H-1'b | 4.05-4.00 (m) | 3.88 (t, J = 10.5) | [3] |
| H-4a | 2.56-2.48 (m) | 2.37-2.31 (m) | [3] |
| H-7a | 2.42 (dd, J = 10.6, 9.8) | 2.31-2.25 (m) | [3] |
| H-7 | 2.28-2.20 (m) | 2.12-2.00 (m) | [3] |
| H-5a | 2.05-1.95 (m) | 2.12-2.00 (m) | [3] |
| H-5b | 1.95-1.85 (m) | 1.90-1.83 (m) | [3] |
| H-6a | 1.77-1.70 (m) | 1.30-1.23 (m) | [3] |
| H-6b | 1.49-1.39 (m) | 1.30-1.23 (m) | [3] |
| H-4 | 1.20-1.14 (m) | 1.20-1.13 (m) | [3] |
| CH₃-4 | 1.19 (d, J = 6.5) | 1.21 (d, J = 6.5) | [3] |
| CH₃-7 | 0.9 (d, J = 7.0) | 1.00 (d, J = 6.7) | [3] |
Table 4: ¹³C NMR Spectral Data (150 MHz, CDCl₃) of Dihydronepetalactone Stereoisomers
| Carbon | (4S,4aR,7S,7aR)-dihydronepetalactone (δ, ppm) | (4R,4aR,7S,7aR)-isodihydronepetalactone (δ, ppm) | Reference |
| C-1 | 174.52 | 175.20 | [3] |
| C-3 | 70.06 | 73.05 | [3] |
| C-4a | 50.68 | 49.20 | [3] |
| C-7a | 41.67 | 44.85 | [3] |
| C-7 | 40.59 | 38.94 | [3] |
| C-4 | 35.18 | 35.36 | [3] |
| C-5 | 31.12 | 34.56 | [3] |
| C-6 | 26.49 | 32.02 | [3] |
| C-8 | 19.44 | 20.45 | [3] |
| C-9 | 13.23 | 15.93 | [3] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of dihydronepetalactone is characterized by a molecular ion peak ([M]⁺) at m/z 168. A characteristic fragment ion is observed at m/z 113.[5]
Experimental Protocols
Synthesis of Dihydronepetalactone Stereoisomers via Hydrogenation of Nepetalactone
This protocol describes the synthesis of (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isodihydronepetalactone from (4aR,7S,7aR)-nepetalactone.[6]
Materials:
-
(4aR,7S,7aR)-nepetalactone
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Acetonitrile (ACN)
-
Deionized water
Procedure:
-
Dissolve (4aR,7S,7aR)-nepetalactone (25 mg, 0.15 mmol) in methanol (5 mL).
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting mixture contains (4S,4aR,7S,7aR)-dihydronepetalactone and (4R,4aR,7S,7aR)-isodihydronepetalactone.
References
- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-based insect repellents: a review of their efficacy, development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. scispace.com [scispace.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isodihydronepetalactone | C10H16O2 | CID 6432179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dihydronepetalactone | C10H16O2 | CID 519465 - PubChem [pubchem.ncbi.nlm.nih.gov]
